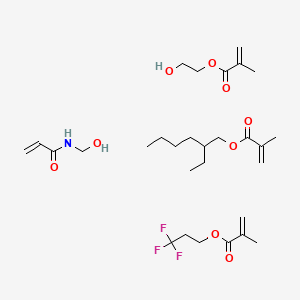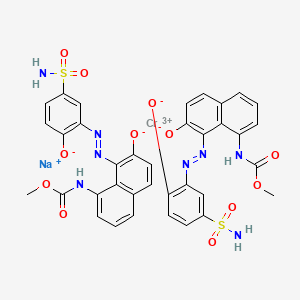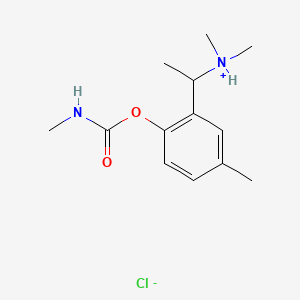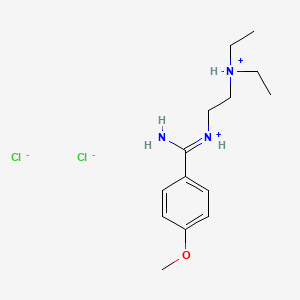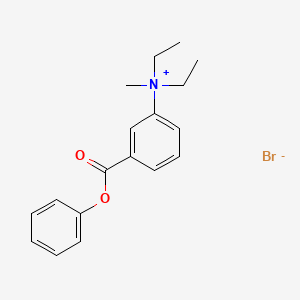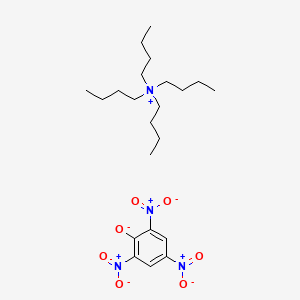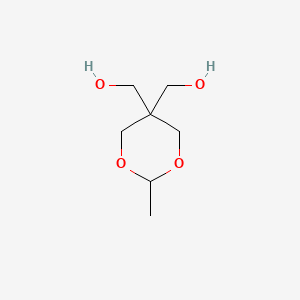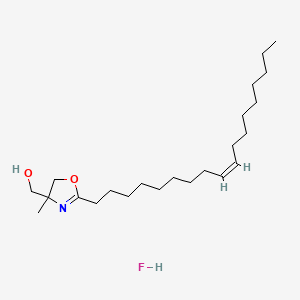
(Z)-4,5-Dihydro-4-methyl-2-(9-octadecenyl)oxazole-4-methanol hydrofluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4,5-Dihydro-4-methyl-2-(9-octadecenyl)oxazole-4-methanol hydrofluoride is a complex organic compound with a unique structure that includes an oxazole ring, a long aliphatic chain, and a hydrofluoride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4,5-Dihydro-4-methyl-2-(9-octadecenyl)oxazole-4-methanol hydrofluoride typically involves multiple steps. The initial step often includes the formation of the oxazole ring through a cyclization reaction. This is followed by the introduction of the aliphatic chain via a substitution reaction. The final step involves the addition of the hydrofluoride group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
化学反应分析
Types of Reactions
(Z)-4,5-Dihydro-4-methyl-2-(9-octadecenyl)oxazole-4-methanol hydrofluoride can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the aliphatic chain or the oxazole ring.
Substitution: Substitution reactions can introduce new groups into the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens or other functional groups.
科学研究应用
(Z)-4,5-Dihydro-4-methyl-2-(9-octadecenyl)oxazole-4-methanol hydrofluoride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (Z)-4,5-Dihydro-4-methyl-2-(9-octadecenyl)oxazole-4-methanol hydrofluoride involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, altering their activity. The long aliphatic chain may facilitate the compound’s incorporation into lipid membranes, affecting cellular processes. The hydrofluoride group can participate in hydrogen bonding, influencing the compound’s overall stability and reactivity.
属性
CAS 编号 |
68298-86-2 |
|---|---|
分子式 |
C23H44FNO2 |
分子量 |
385.6 g/mol |
IUPAC 名称 |
[4-methyl-2-[(Z)-octadec-9-enyl]-5H-1,3-oxazol-4-yl]methanol;hydrofluoride |
InChI |
InChI=1S/C23H43NO2.FH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-24-23(2,20-25)21-26-22;/h10-11,25H,3-9,12-21H2,1-2H3;1H/b11-10-; |
InChI 键 |
WQMOAMFHAPFUDC-GMFCBQQYSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCCC1=NC(CO1)(C)CO.F |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCC1=NC(CO1)(C)CO.F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



